

Technical Guide: 3-[Benzyl(methyl)amino]propanoic Acid (CAS 149692-49-9)

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Compound of Interest

Compound Name: 3-[Benzyl(methyl)amino]propanoic acid

Cat. No.: B171463

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Disclaimer: This document summarizes publicly available data for **3-[Benzyl(methyl)amino]propanoic acid**. Detailed experimental protocols for its synthesis and specific biological applications in peer-reviewed literature are limited. The information provided is intended for research and development purposes.

Introduction

3-[Benzyl(methyl)amino]propanoic acid, also known as N-Benzyl-N-methyl- β -alanine, is a chemical compound utilized in the field of targeted protein degradation. Its primary application is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The structure and properties of the linker are critical for the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Physicochemical Properties

The known physicochemical properties of **3-[Benzyl(methyl)amino]propanoic acid** are summarized in the table below. It is important to note that some of the data, such as the melting point, have conflicting values reported by different suppliers, and the boiling point is a predicted value.

Property	Value	Source(s)
CAS Number	149692-49-9	[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[2]
Molecular Weight	193.25 g/mol	[2]
IUPAC Name	3-[benzyl(methyl)amino]propanoic acid	
Synonyms	N-Benzyl-N-methyl-β-alanine	
Physical Form	Solid	[1]
Melting Point	98-100 °C	[3]
112-112.5 °C	[4][5]	
Boiling Point	310.9 ± 25.0 °C (Predicted)	[5]
Density	1.112 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	3.66 ± 0.14 (Predicted)	[5]
Purity	≥95% - 97%	[1][3]

Biological Activity and Mechanism of Action

3-[Benzyl(methyl)amino]propanoic acid serves as a linker component in the construction of PROTACs.[6] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The mechanism of action for a PROTAC is as follows:

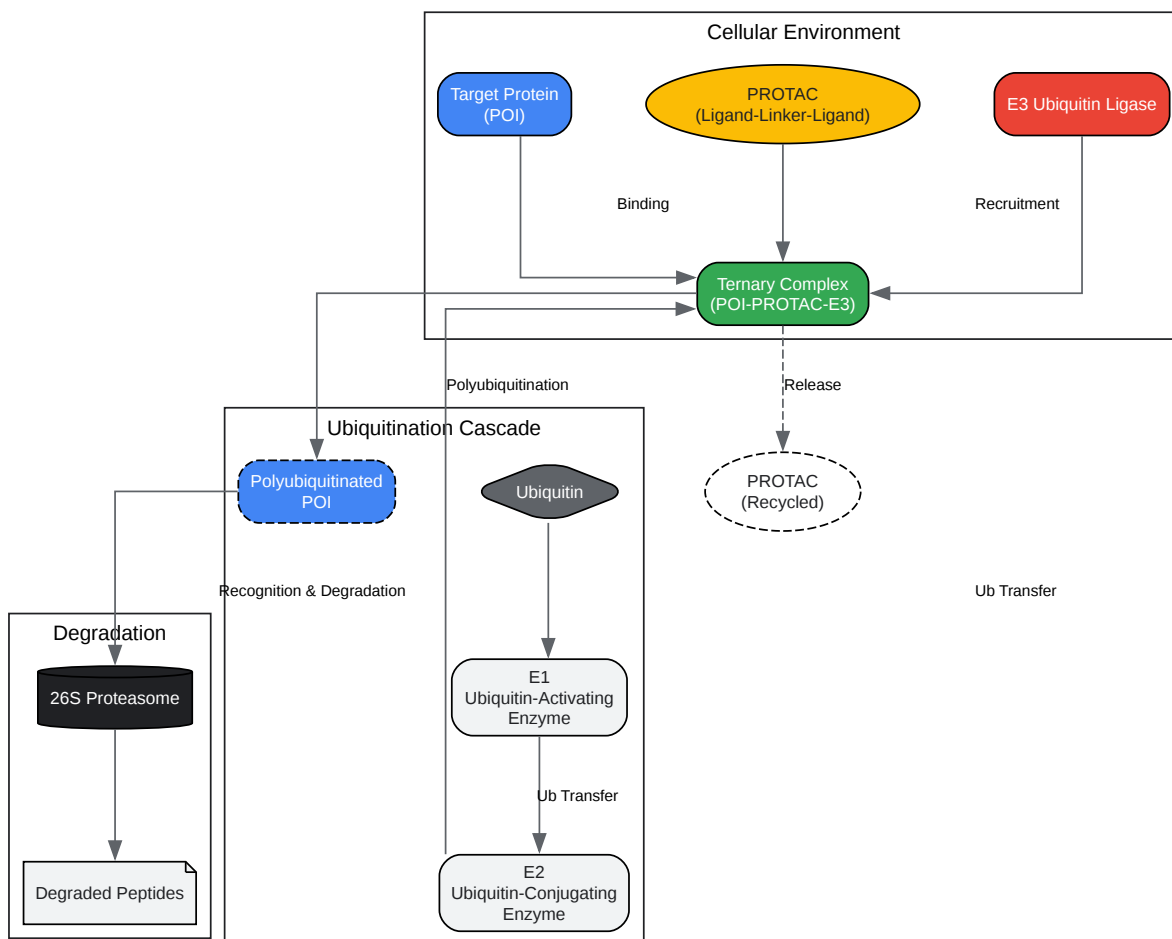
- The PROTAC molecule enters the cell and simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
- The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
- The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
- The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

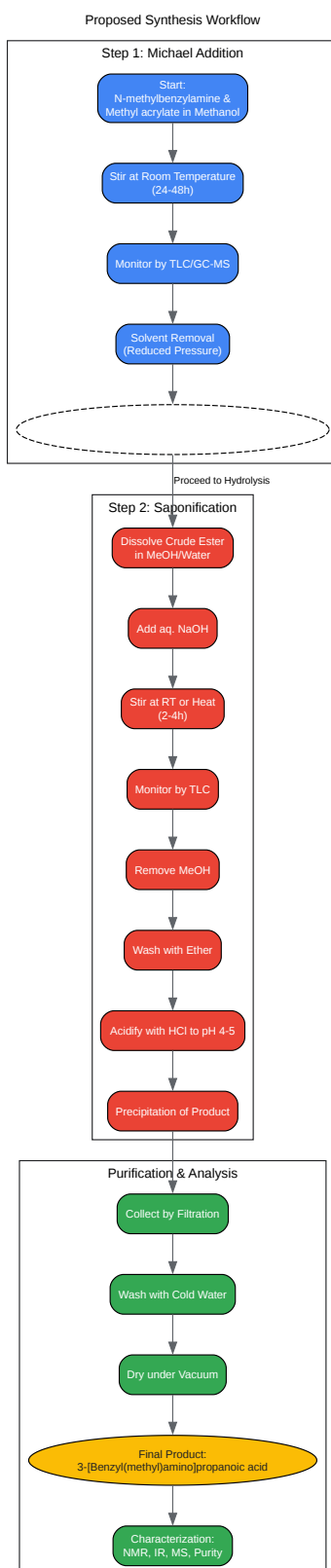
The linker, such as **3-[Benzyl(methyl)amino]propanoic acid**, plays a crucial role in this process by controlling the distance and relative orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination.

Signaling Pathway: General PROTAC Mechanism

The following diagram illustrates the general mechanism of action for a PROTAC molecule, highlighting the role of the linker.

General Mechanism of PROTAC Action





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